molecular formula C20H26N4O B125695 Lisuride CAS No. 18016-80-3

Lisuride

Cat. No. B125695
CAS RN: 18016-80-3
M. Wt: 338.4 g/mol
InChI Key: BKRGVLQUQGGVSM-KBXCAEBGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lisuride is an anti-Parkinson drug chemically related to the dopaminergic ergoline Parkinson’s drugs . It is the second oldest dopamine (DA) agonist in clinical use (after bromocriptine) and the most potent one .


Synthesis Analysis

Lisuride is a semi-synthetic ergot derivative . It is an 8-α-aminoergoline and was synthesized from simple aromatic precursors . The successful strategy relies on the coupling, dearomatization, and cyclization of a halopyridine with a 4-haloindole derivative in 6 total synthetic steps from commercial starting materials .


Molecular Structure Analysis

Lisuride has a chemical formula of C20H26N4O . It is a small molecule with an average weight of 338.4466 and a monoisotopic mass of 338.210661474 .


Chemical Reactions Analysis

Lisuride binds to the 5-HT(1A) and 5-HT(2A/2C) receptors . It is also thought to bind to the dopamine receptor and to act as a dopamine agonist . Evidence has also emerged that Lisuride also binds to the Histamine H1 receptor .


Physical And Chemical Properties Analysis

Lisuride is a small molecule with an average weight of 338.4466 and a monoisotopic mass of 338.210661474 . It has a chemical formula of C20H26N4O .

Scientific Research Applications

1. Neurological Applications

Parkinson's Disease:

Multiple System Atrophy with Autonomic Failure (Shy-Drager Syndrome):

  • A controlled trial using lisuride in patients with multiple system atrophy with autonomic failure showed limited improvement in Parkinsonian features, suggesting that its effectiveness might be constrained by the extent of post-synaptic dopamine receptors and central noradrenergic systems damage (Lees & Bannister, 1981).

2. Endocrine System Applications

Prolactin-Related Disorders:

  • Lisuride has been identified as a potent inhibitor of prolactin secretion, suggesting potential therapeutic use in hyperprolactinemic states and acromegaly. This was observed in studies measuring the serum levels of various hormones including prolactin, growth hormone, and thyroid-stimulating hormone (Delitala, Wass, Stubbs, Jones, Williams, & Besser, 1979).

3. Experimental Research

Cerebral Infarction:

  • Research indicates that lisuride may have a protective effect against cerebral infarction, as evidenced by prolonged survival time, suppression of cerebral edema, and reduction in histological brain damage in rat models (Miyazawa, Murayama, & Nakagawa, 1991).

Antiproliferative Effects on Pituitary Adenomas:

  • Lisuride has demonstrated antiproliferative effects on prolactin-secreting adenomas by decreasing their synthesis of DNA. This suggests a potential role in treating certain types of pituitary tumors (Burdman, Calabrese, Harcus, & Macleod, 1982).

Safety And Hazards

Lisuride may increase the hypertensive and vasoconstricting activities of Salbutamol . It also has some adverse effects such as nausea, emesis, orthostatism, and dizziness .

Future Directions

There is now evidence from multiple Phase II clinical trials that psychedelic drugs can exert long-lasting anxiolytic, anti-depressant, and anti-drug abuse (nicotine and ethanol) effects in patients . Lisuride, a G protein-biased agonist at the 5-HT2AR, unlike the structurally-related lysergic acid diethylamide (LSD), does not typically produce hallucinations in normal subjects at routine doses . This opens up new possibilities for its use in diverse settings .

properties

IUPAC Name

3-[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25)/t14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRGVLQUQGGVSM-KBXCAEBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19875-60-6 (maleate (1:1))
Record name Lisuride [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023217, DTXSID30274075
Record name Lisuride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Lisuride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lisuride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014727
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.40e-01 g/L
Record name Lisuride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014727
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Lisuride is an anti-Parkinson drug chemically related to the dopaminergic ergoline Parkinson's drugs. Lisuride binds to the 5-HT(1A) and 5-HT(2A/2C) receptors. It is also thought to bind to the dopamine receptor and to act as a dopamine agonist. Evidence has also emerged that Lisuride also binds to the Histamine H1 receptor.
Record name Lisuride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00589
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lisuride

CAS RN

18016-80-3, 140387-89-9
Record name Lisuride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18016-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lisuride [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisuride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00589
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lisuride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Lisuride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lisuride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.099
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LISURIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0QN3D755O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lisuride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014727
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lisuride
Reactant of Route 2
Reactant of Route 2
Lisuride
Reactant of Route 3
Lisuride
Reactant of Route 4
Reactant of Route 4
Lisuride
Reactant of Route 5
Lisuride
Reactant of Route 6
Lisuride

Citations

For This Compound
10,900
Citations
UK Rinne - Neurology, 1989 - AAN Enterprises
… therapeutic response to lisuride was insuffi… of lisuride and levodopa (group IV). The initial daily dose of levodopa in combination with a decarboxylase inhibitor was 50 mg, that of lisuride …
Number of citations: 167 n.neurology.org
A Liuzzi, PG Chiodini, G Oppizzi… - The Journal of …, 1978 - academic.oup.com
… and CB154 suggests that the observed effects of lisuride on GH and PRL are attributable to … the inhibitory action of lisuride on GH and PRL release. We suggest that lisuride may be of …
Number of citations: 80 academic.oup.com
C Hofmann, U Penner, R Dorow, HH Pertz… - Clinical …, 2006 - journals.lww.com
… No link has been found between lisuride use and fibrotic cardiac … to lisuride. Although close monitoring for this kind of side effects is still to be recommended in the therapy with lisuride, …
Number of citations: 129 journals.lww.com
RA Bakker, DM Weiner, T Ter Laak, T Beuming… - Molecular …, 2004 - ASPET
… Based on these assays, 8R-lisuride is the … lisuride binding, using H 1 R mutants and molecular modeling, have revealed that although these ligands are structurally different, the lisuride-…
Number of citations: 32 molpharm.aspetjournals.org
D Marona-Lewicka, DM Kurrasch-Orbaugh… - …, 2002 - Springer
… by lisuride, whereas pMPPI was without effect on any behavior induced by LSD. Lisuride dose … We have demonstrated that the behavioral effects of low doses of lisuride are clearly …
Number of citations: 72 link.springer.com
A Lieberman, M Goldstein, A Neophytides… - Neurology, 1981 - AAN Enterprises
… was replaced with lisuride. The mean dose of lisuride was 3.6 mg per day. Among the 10 patients, 5 were better on lisuride than on levodopa, and 4 continue on lisuride 1 year later. A …
Number of citations: 41 n.neurology.org
F Stocchi, S Ruggieri, L Vacca, CW Olanow - Brain, 2002 - academic.oup.com
… lisuride versus conventional therapy with oral levodopa and dopamine agonists. We demonstrate that patients receiving lisuride … years for patients in the lisuride group, but deteriorated …
Number of citations: 170 academic.oup.com
CT Egan, K Herrick-Davis, K Miller, RA Glennon… - …, 1998 - Springer
… LSDand lisuride were potent partial agonists at 5HT2A … lisuride were partial agonists at 5HT2C receptors with EC50 values of 27 nM and 94 nM, respectively. We conclude that lisuride …
Number of citations: 174 link.springer.com
JD Parkes, M Schachter, CD Marsden… - Annals of Neurology …, 1981 - Wiley Online Library
… , postencephalitic, or drug‐induced parkinsonism, lisuride at a dosage of 0.05 to 0.15 … Lisuride had little or no effect in a single patient with progressive supranuclear palsy. Oral lisuride …
Number of citations: 85 onlinelibrary.wiley.com
L Pieri, HH Keller, W Burkard, M Da Prada - Nature, 1978 - nature.com
… Lisuride is an ergot … , oral lisuride was even more effective than after intraperitoneal injection in altering monoamine turnover". In addition, we have studied the effects of LSD and lisuride …
Number of citations: 140 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.